molecular formula C15H14O3 B053714 3-(2-Phenylethoxy)benzoic acid CAS No. 123470-94-0

3-(2-Phenylethoxy)benzoic acid

Cat. No. B053714
M. Wt: 242.27 g/mol
InChI Key: CBKMKWATRHJMKA-UHFFFAOYSA-N
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Description

“3-(2-Phenylethoxy)benzoic acid” is a chemical compound with the CAS Number: 123470-94-0 . It has a molecular weight of 242.27 .


Molecular Structure Analysis

The InChI Code of “3-(2-Phenylethoxy)benzoic acid” is 1S/C15H14O3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) . The molecular formula is C15H14O3 .

Scientific Research Applications

Antioxidant Activity

Phenolic acids, including hydroxybenzoic acids, are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites . They have been found to exhibit significant antioxidant activity .

Anticancer and Antitumor Activity

Phenolic acids have been reported to have anticancer and antitumor activities . This suggests that “3-(2-Phenylethoxy)benzoic acid”, as a phenolic acid, may also have potential applications in cancer research.

Anti-Diabetic Activity

Some phenolic acids have been found to exhibit anti-diabetic activity . Therefore, “3-(2-Phenylethoxy)benzoic acid” could potentially be used in the research and treatment of diabetes.

Anti-Inflammatory Activity

Phenolic acids are known for their anti-inflammatory properties . This suggests that “3-(2-Phenylethoxy)benzoic acid” could potentially be used in the research and treatment of inflammatory diseases.

Antimicrobial Activity

Phenolic acids have been reported to have antimicrobial activities . This suggests that “3-(2-Phenylethoxy)benzoic acid” could potentially be used in the research and treatment of microbial infections.

Pharmaceutical Applications

A study has found that 2-cyanoprop-2-yl 3-phenoxybenzoate, a derivative of 3-phenoxybenzoic acid, exhibits peroxisome proliferator-activated receptor γ agonist activity and is capable of activating glucokinase and inhibiting protein glycation . This suggests that “3-(2-Phenylethoxy)benzoic acid” and its derivatives could have potential pharmaceutical applications.

properties

IUPAC Name

3-(2-phenylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKMKWATRHJMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580051
Record name 3-(2-Phenylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenylethoxy)benzoic acid

CAS RN

123470-94-0
Record name 3-(2-Phenylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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